molecular formula C25H47N7O6 B14181309 N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide CAS No. 923582-11-0

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide

Cat. No.: B14181309
CAS No.: 923582-11-0
M. Wt: 541.7 g/mol
InChI Key: GQGNJHURQGFOGL-NTLWEQJWSA-N
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Description

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sequence of amino acids linked by peptide bonds. The presence of the 6-aminohexanoyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or active esters. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, depending on the presence of reactive groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-aminohexanoyl)-6-aminohexanoic acid
  • 6-aminohexanoate-dimer hydrolase

Uniqueness

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is unique due to its specific sequence of amino acids and the presence of the 6-aminohexanoyl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

923582-11-0

Molecular Formula

C25H47N7O6

Molecular Weight

541.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C25H47N7O6/c1-14(2)13-18(30-20(34)9-7-6-8-12-26)24(37)32-21(15(3)4)25(38)31-17(10-11-19(27)33)23(36)29-16(5)22(28)35/h14-18,21H,6-13,26H2,1-5H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,34)(H,31,38)(H,32,37)/t16-,17-,18-,21-/m0/s1

InChI Key

GQGNJHURQGFOGL-NTLWEQJWSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)CCCCCN

Origin of Product

United States

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